molecular formula C15H18FNO4 B6646794 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646794
M. Wt: 295.31 g/mol
InChI Key: JVXNUMXNEUFRSO-UHFFFAOYSA-N
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Description

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is a complex organic compound with the molecular formula C16H14FNO4. This compound is characterized by the presence of a fluorinated benzoyl group, an oxane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-methylbenzoic acid with oxane-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group enhances its binding affinity and selectivity, while the oxane ring and carboxylic acid group contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(5-Fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its fluorinated benzoyl group, oxane ring, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[[(5-fluoro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-10-2-3-11(16)8-12(10)13(18)17-9-15(14(19)20)4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXNUMXNEUFRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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